

zonisamide monoamine oxidase-B MAO-B inhibition mechanism

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Compound Focus: Zonisamide

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Quantitative Data on MAO-B Inhibition

The table below summarizes key quantitative findings from biochemical studies on **zonisamide's** inhibition of MAO-B.

Parameter	Value / Finding	Experimental Context
IC ₅₀ (Mouse)	25 µM [1]	Ex vivo assay in mouse brain homogenates [1].
K _i (Human MAO-B)	3.1 ± 0.3 µM [2] [3]	Competitive inhibitor of purified, recombinant human MAO-B [2].
K _i (Rat MAO-B)	2.9 ± 0.5 µM [2]	Competitive inhibitor of purified, recombinant rat MAO-B [2].
Specificity	No inhibition observed on human or rat MAO-A at concentrations up to 100 µM [2].	Assays with purified, recombinant MAO-A enzymes [2].

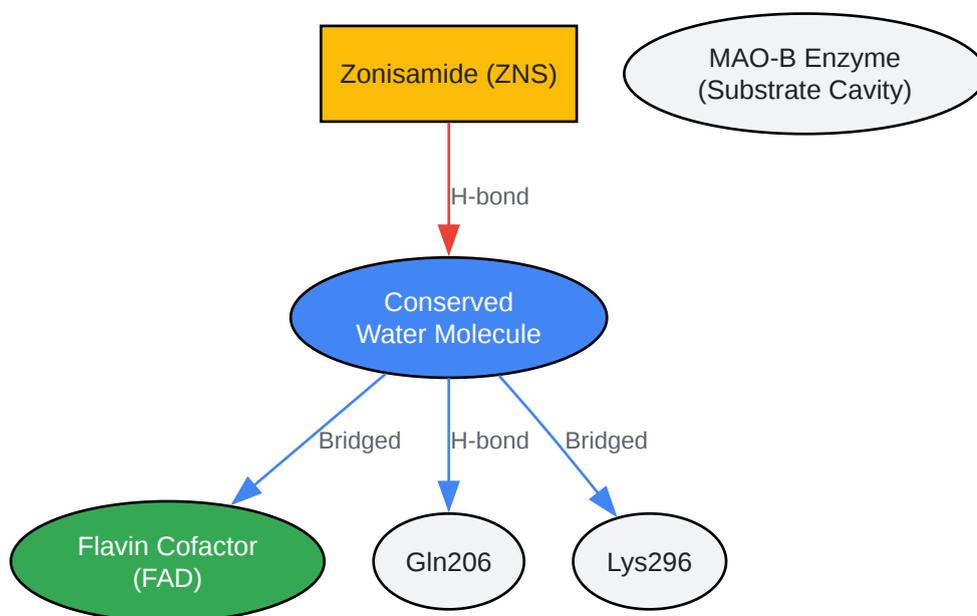
Parameter	Value / Finding	Experimental Context
Inhibition Type	Reversible and competitive [1] [2]	Binds within the substrate cavity of MAO-B without forming a permanent covalent bond [1] [2].

Structural Basis and Mechanism of MAO-B Inhibition

The high-resolution crystal structure (1.8 Å) of the human MAO-B-**zonisamide** complex reveals the precise binding mode. **Zonisamide** binds competitively within the substrate cavity of MAO-B [2]. Key molecular interactions include:

- **H-bonding:** The sulfonamide side chain forms hydrogen bonds with a conserved active site water molecule, which is also bridged to the flavin cofactor and the side chain of Gln206 [2].
- **Hydrophobic Contacts:** The benzisoxazole ring of **zonisamide** makes van der Waals contacts with residues like Tyr326 and Leu171 at the interface of the entrance and substrate cavities [2].
- **"Open" Conformation:** The gating residue Ile199 is in the "open" conformation, similar to other non-covalent inhibitors [2].

This binding mode, distinct from MAO-A's cavity geometry, explains **zonisamide**'s specificity for the MAO-B isoform [2].



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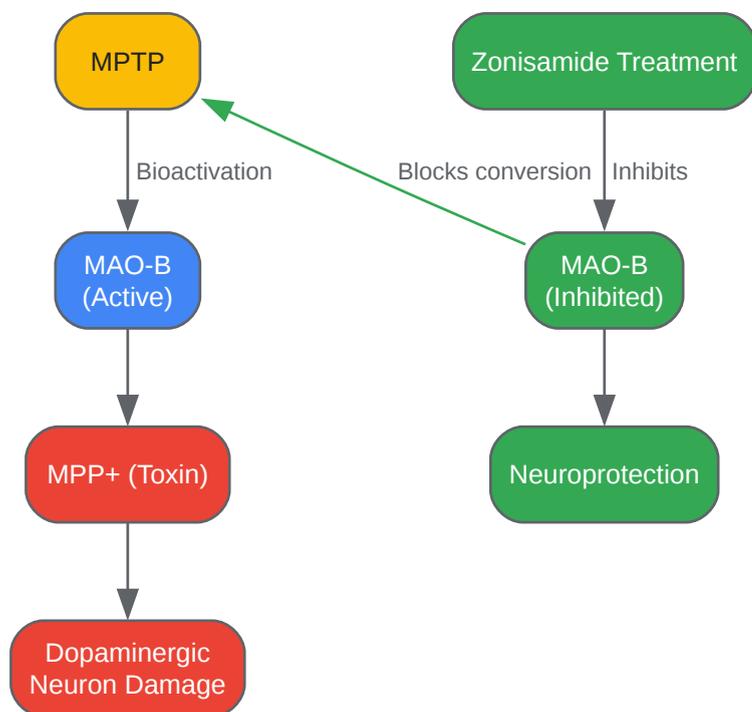
Key molecular interactions of **zonisamide** within the human MAO-B active site.

Functional Experimental Evidence and Protocol

The functional relevance of MAO-B inhibition is demonstrated in models of Parkinson's disease. **Zonisamide** pretreatment attenuates the neurotoxicity induced by MPTP, which requires MAO-B for its conversion to the toxic metabolite MPP+ [1] [4].

Experimental Protocol: MPTP Mouse Model Neuroprotection [1]

- **Animals:** Male Swiss Webster mice (10-12 weeks old).
- **Treatment:**
 - **Neurotoxin:** MPTP (30 mg/kg, subcutaneously) administered once daily for 4 days.
 - **Intervention: Zonisamide** (e.g., 5, 10, 20 mg/kg, intraperitoneally) administered concurrently with MPTP.
 - **Positive Control:** Selegiline (2.5 mg/kg, intraperitoneally), a known MAO-B inhibitor.
- **Endpoint Measurement (7 days post-MPTP):**
 - **Tissue Collection:** Striata are rapidly dissected, frozen, and stored at -60°C.
 - **Neurochemical Analysis:**
 - **Dopamine (DA) and DOPAC:** Measured using HPLC with electrochemical detection from perchloric acid extracts of striatal homogenates.
 - **Tyrosine Hydroxylase (TH) Content:** Quantified via ELISA, serving as a marker for dopaminergic neuron integrity.
 - **MPP+ Levels:** Analyzed in striatal tissue using liquid chromatography-mass spectrometry (LC-MS).
- **Key Findings:**
 - **Zonisamide** significantly and dose-dependently attenuated MPTP-induced depletions of striatal DA, DOPAC, and TH [1].
 - **Zonisamide** treatment substantially reduced the striatal content of MPP+, confirming the inhibition of MPTP's bioactivation by MAO-B *in vivo* [1].



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*Experimental rationale: **Zonisamide** inhibits MAO-B, blocking the conversion of MPTP to MPP+ and providing neuroprotection.*

Relevance to Other Mechanisms and Clinical Note

Zonisamide has a broad mechanistic profile. Its efficacy in Parkinson's disease likely involves multiple pathways beyond MAO-B inhibition, including modulation of dopaminergic and serotonergic neurotransmission and blockade of T-type calcium channels [5] [2].

A crucial clinical consideration is that **zonisamide** is a **reversible MAO-B inhibitor**. Unlike irreversible inhibitors like selegiline, it does not produce a permanent effect on the enzyme, which may influence its drug interaction profile [1].

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